3-Benzylsulfinylpropane-1,2-diol
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Overview
Description
3-Benzylsulfinylpropane-1,2-diol is an organic compound characterized by the presence of a benzylsulfinyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfinylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of benzylsulfinyl chloride with propane-1,2-diol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfinylpropane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the diol can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Ester and ether derivatives
Scientific Research Applications
3-Benzylsulfinylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylsulfinylpropane-1,2-diol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the diol moiety can form hydrogen bonds with biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Benzylsulfanylpropane-1,2-diol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
3-Methyl-benzene-1,2-diol: Contains a benzene ring with hydroxyl groups but lacks the sulfinyl group.
Uniqueness
3-Benzylsulfinylpropane-1,2-diol is unique due to the presence of both a benzylsulfinyl group and a propane-1,2-diol backbone.
Properties
CAS No. |
88738-56-1 |
---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-benzylsulfinylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O3S/c11-6-10(12)8-14(13)7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
GVMLOYIYEJONTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC(CO)O |
Origin of Product |
United States |
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